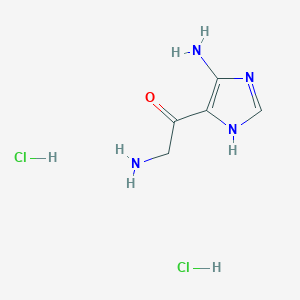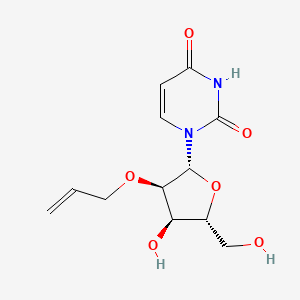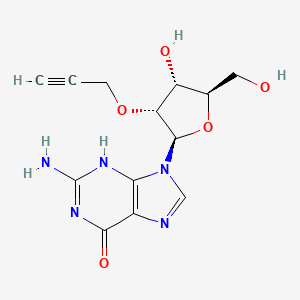
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Overview
Description
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N4O and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is used in synthesizing oxazepine, pyrazol, and isoxazole derivatives, which are important in the development of heterocyclic compounds (Adnan, Hassan, & Thamer, 2014).
Complex Organic Molecule Synthesis : It aids in synthesizing complex organic molecules, expanding research capabilities in organic chemistry (Vaid et al., 2013).
Antibacterial and Antifungal Properties : Research suggests potential antibacterial and antifungal applications, which are crucial in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Antimicrobial Activity : It has shown antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Anti-HIV Activity : This compound has exhibited in vitro anti-HIV activity in MT-4 cells, indicating its potential in antiviral research (Al-Masoudi et al., 2007).
Starting Material for Azetidinone Synthesis : It serves as a starting material for synthesizing various azetidinone derivatives, relevant in pharmaceutical research (Askar, Ali, & Al-Mouamin, 2016).
Antifungal Activities : Compounds synthesized from it demonstrate potent antifungal activities, especially against Candida species (Artico et al., 1993).
Antibacterial Activity : Research has shown that synthesized products from this compound exhibit antibacterial activity against various bacteria (Patel et al., 2011).
Antiviral and Cytotoxicity Applications : The heterocyclic compounds synthesized have shown antiviral activity against HSV1 and HAV-MBB, as well as cytotoxic properties (Attaby et al., 2006).
Antitumor Agents : Some synthesized compounds have been evaluated as potential antitumor agents (Hamama et al., 2013).
properties
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-1-3(10)4-5(7)9-2-8-4;;/h2H,1,6-7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUYBGNPVBYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)








![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B8122736.png)